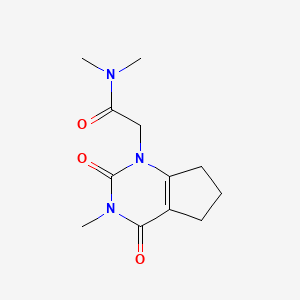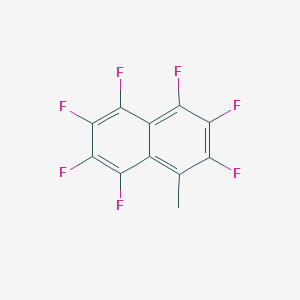![molecular formula C14H26N2OS2 B14649335 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine CAS No. 52345-81-0](/img/structure/B14649335.png)
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is an organic compound that features a morpholine ring and a piperidine ring, both of which are functionalized with sulfur-containing groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable thiocarbonyl compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the thiocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism by which 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur-containing groups can form covalent bonds with thiol groups in proteins, altering their function and activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the synthesis of light stabilizers for polymers.
Uniqueness
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is unique due to its combination of a morpholine ring and a piperidine ring with sulfur-containing functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
52345-81-0 |
|---|---|
分子式 |
C14H26N2OS2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylpiperidin-1-yl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H26N2OS2/c1-13(2)6-5-7-14(3,4)16(13)19-12(18)15-8-10-17-11-9-15/h5-11H2,1-4H3 |
InChIキー |
JVXQNYSNBVPNRA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1SC(=S)N2CCOCC2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


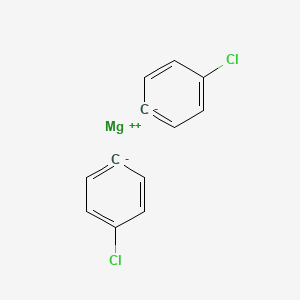

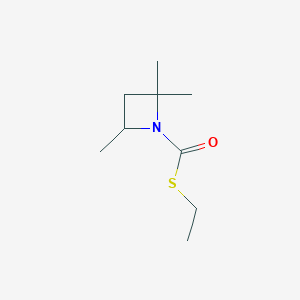
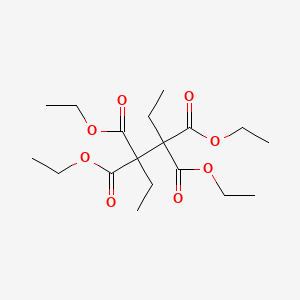

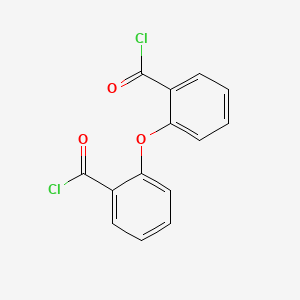
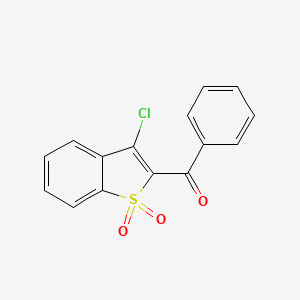
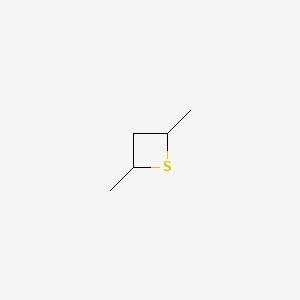
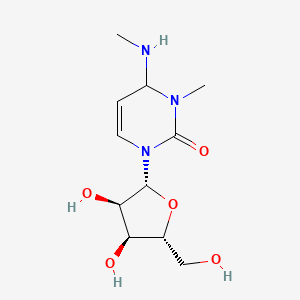
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
